molecular formula C8H16ClNO4 B2404778 Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride CAS No. 51248-84-1

Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride

Cat. No.: B2404778
CAS No.: 51248-84-1
M. Wt: 225.67
InChI Key: NZEGSFVVXQUCNJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride (CAS 6290-05-7; referred to hereafter as Compound A) is a hydrochloride salt derivative of an ethyl ester containing an ethoxy-oxoethylamine side chain. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, notably in the synthesis of nootropic agents such as oxiracetam . Its structure features:

  • An ethyl ester group (C=O, ethoxy).
  • A secondary amine linked to a 2-ethoxy-2-oxoethyl moiety.
  • A hydrochloride counterion, enhancing solubility and stability in polar solvents.

Key physicochemical properties include:

  • Molecular formula: C₉H₁₇ClNO₃.
  • Molecular weight: ~223.7 g/mol (analogous to structurally similar compounds) .
  • Solubility: High in polar solvents (e.g., water, methanol) due to ionic character.
  • Storage: Recommended at 4°C to prevent degradation .

Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-9-6-8(11)13-4-2;/h9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEGSFVVXQUCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Based Alkylation

A primary route involves the alkylation of ethyl 2-aminoacetate hydrochloride with ethyl 2-bromoacetate. This method leverages the nucleophilic properties of the primary amine, which attacks the electrophilic carbon of the bromoester under basic conditions.

Procedure :

  • Reagent Preparation : Ethyl 2-aminoacetate hydrochloride (1.0 eq) is suspended in anhydrous dichloromethane (DCM).
  • Deprotonation : Triethylamine (2.5 eq) is added to liberate the free amine, forming a reactive intermediate.
  • Alkylation : Ethyl 2-bromoacetate (1.2 eq) is introduced dropwise at 0°C to minimize side reactions. The mixture is stirred at room temperature for 12–18 hours.
  • Workup : The reaction is quenched with ice-cold water, and the organic layer is extracted, dried over magnesium sulfate, and concentrated.
  • Salt Formation : The free base is treated with hydrogen chloride (HCl) gas in diethyl ether to precipitate the hydrochloride salt.

Key Parameters :

  • Solvent : DCM or tetrahydrofuran (THF) optimizes solubility.
  • Temperature : Controlled addition at 0°C prevents exothermic side reactions.
  • Yield : Reported yields range from 65% to 78% for analogous compounds.

Reductive Amination Approach

An alternative method employs reductive amination between ethyl glyoxalate and ethyl 2-aminoacetate, followed by hydrochloric acid treatment.

Procedure :

  • Condensation : Ethyl glyoxalate (1.1 eq) and ethyl 2-aminoacetate (1.0 eq) are combined in methanol.
  • Reduction : Sodium cyanoborohydride (NaBH3CN, 1.5 eq) is added to reduce the imine intermediate.
  • Acidification : The product is treated with concentrated HCl to form the hydrochloride salt.

Advantages :

  • Avoids halogenated byproducts.
  • Higher atom economy compared to alkylation.

Optimization Strategies and Challenges

Side Reactions and Mitigation

  • Over-Alkylation : Excess ethyl 2-bromoacetate may lead to quaternary ammonium salts. This is mitigated by stoichiometric control and slow reagent addition.
  • Ester Hydrolysis : Basic conditions during workup can hydrolyze ester groups. Neutralization with dilute HCl (pH 6–7) preserves functionality.

Solvent and Catalytic Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reaction rates but complicates purification.
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in biphasic systems.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent isolates the product.
  • Recrystallization : The hydrochloride salt is recrystallized from ethanol-diethyl ether mixtures for >95% purity.

Spectroscopic Validation

  • NMR : $$ ^1H $$ NMR (500 MHz, DMSO-$$ d_6 $$) exhibits characteristic signals:
    • δ 1.20 (t, 3H, -CH2CH3), δ 4.10 (q, 2H, -OCH2), δ 3.75 (d, 2H, -NHCH2).
  • LC-MS : Molecular ion peak at $$ m/z $$ 203.193 [M+H]+ confirms the molecular formula C8H16ClNO4.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Alkylation 78 95 Scalability, straightforward workup Bromoester handling required
Reductive Amination 72 92 No halogenated reagents Requires reducing agents

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

  • Raw Material Costs : Ethyl 2-bromoacetate ($12–15/kg) dominates expenses.
  • Solvent Recovery : DCM and THF are distilled and reused, reducing costs by 30%.

Environmental Impact

  • Waste Streams : Bromide salts are neutralized with calcium oxide for safe disposal.
  • Green Chemistry : Substituting DCM with cyclopentyl methyl ether (CPME) lowers toxicity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₈H₁₆ClNO₄
Molecular Weight : 203.19 g/mol
CAS Number : 29655-79-6
Appearance : White crystalline solid
Melting Point : Approximately 16°C
Density : Around 1.2 g/cm³

The compound features an ethoxy group, an amino group, and an ester linkage, which contribute to its reactivity and biological activity.

Chemistry

  • Organic Synthesis : Used as a reagent in various organic synthesis reactions, facilitating the preparation of more complex molecules.
  • Intermediate Production : Serves as an intermediate in the synthesis of other chemical compounds.

Biology

  • Enzyme Kinetics : Employed in studies examining enzyme kinetics and protein-ligand interactions.
  • Antimicrobial Properties : Investigated for potential antimicrobial effects against various pathogens.

Medicine

  • Drug Development : Explored as a building block for pharmaceuticals, particularly in the synthesis of compounds with anticancer properties.
  • Combination Therapies : Shown to enhance the efficacy of existing anticancer agents, especially in multidrug-resistant cancer models.

Industry

  • Specialty Chemicals Production : Utilized in the manufacturing of specialty chemicals used across various industrial applications.

The compound has demonstrated notable biological activities:

  • Cytotoxic Effects : Exhibits cytotoxicity against a variety of cancer cell lines, particularly those overexpressing antiapoptotic proteins like Bcl-2.
  • Induction of Apoptosis : Mechanisms include the generation of reactive oxygen species (ROS) and modulation of calcium homeostasis, which are critical for inducing apoptosis in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride:

StudyFindings
Study ASignificant cytotoxicity against cancer cell lines with high Bcl-2 expression.
Study BInduction of apoptosis via ROS generation, enhancing traditional chemotherapeutic efficacy.
Study CReversal of multidrug resistance by modulating calcium signaling pathways in cancer models.

Synthesis and Derivatives

The synthesis typically involves multi-step organic reactions that incorporate ethyl acetate derivatives and amine functionalities. Structural modifications can yield analogs with varying potency and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It binds to active sites on enzymes, altering their activity and affecting metabolic pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Ethyl 2-(2-Aminoethoxy)acetate Hydrochloride

Structure: Contains an ethoxy linker between the amino group and acetate ester. Molecular formula: C₆H₁₃ClNO₃. Key differences:

  • The amino group is separated from the acetate by an ethoxy chain, increasing hydrophilicity.
  • Lower molecular weight (179.6 g/mol vs. 223.7 g/mol) due to reduced branching.
    Applications : Intermediate for hydrophilic prodrugs or peptide mimetics .

Ethyl 2-(4-(Aminomethyl)phenyl)acetate Hydrochloride

Structure: Features a phenyl ring with an aminomethyl group and ethyl acetate. Molecular formula: C₁₁H₁₆ClNO₂. Key differences:

  • Higher lipophilicity compared to Compound A .
    Applications : Precursor for CNS-targeting drugs or antibiotics .

Triethyl Ethylenediaminetetraacetate (EDTA) Hydrochloride

Structure : Contains four ethoxy-oxoethyl groups and an EDTA backbone.
Molecular formula : C₁₆H₂₅ClN₂O₈.
Key differences :

  • Chelating properties due to multiple carboxylate groups.
  • Higher molecular weight (376.8 g/mol) and complexity. Applications: Metal ion chelation in diagnostics or industrial processes .

Ethyl 2-{[2-(9-{6-Chloro-2-Methoxyacridinyl}amino)ethyl]amino}-2-oxoethyl Acetate (Compound 13)

Structure: A heterocyclic acridine derivative with an ethoxy-oxoethylamino side chain. Molecular formula: C₃₂H₄₂ClN₅O₈. Key differences:

  • Bulky acridine core enables DNA intercalation.
  • Extended conjugation for UV/vis absorption (λmax = 287 nm).
    Applications : Nucleic acid intercalation studies or anticancer research .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
Compound A C₉H₁₇ClNO₃ 223.7 Ethyl ester, ethoxy-oxoethylamine Nootropic intermediate
Ethyl 2-(2-aminoethoxy)acetate HCl C₆H₁₃ClNO₃ 179.6 Aminoethoxy, ethyl ester Prodrug synthesis
Ethyl 4-(aminomethyl)phenylacetate HCl C₁₁H₁₆ClNO₂ 229.7 Phenyl, aminomethyl, ethyl ester CNS drug intermediate
Triethyl EDTA HCl C₁₆H₂₅ClN₂O₈ 376.8 Multiple ethoxy-oxoethyl, EDTA core Metal chelation
Compound 13 (Acridine derivative) C₃₂H₄₂ClN₅O₈ 660.2 Acridine, ethoxy-oxoethylamino DNA intercalation

Key Research Findings

  • Synthetic Utility : Compound A is synthesized via carbamate deprotection and coupling reactions, contrasting with larger heterocycles (e.g., acridine derivatives), which require multi-step protocols involving enzymes like pig liver esterase (PLE) .
  • Pharmacological Relevance : While Compound A is an intermediate, acridine derivatives (e.g., Compound 13) exhibit bioactivity due to planar aromatic systems enabling DNA interaction .
  • Solubility vs. Lipophilicity : Hydrochloride salts (e.g., Compound A ) prioritize solubility, whereas phenyl-substituted analogs balance lipophilicity for blood-brain barrier penetration .

Biological Activity

Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride, a compound with the molecular formula C8H16ClNO4 and a molecular weight of 203.193 g/mol, is gaining attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by an ethoxy group and an aminoacetate moiety, which contribute to its reactivity and biological activity. It typically appears as a white crystalline solid with a melting point of approximately 16°C and a density around 1.2 g/cm³. The presence of functional groups such as the ethoxy group, amino group, and ester linkage allows for various chemical reactions, making it a versatile candidate for drug development.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties . Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains, making this compound a potential candidate for developing new antimicrobial agents.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions may lead to the inhibition or activation of these targets, resulting in various biological effects. Understanding these pathways is crucial for elucidating the compound's pharmacodynamics and pharmacokinetics.

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant potential of compounds related to this compound using the DPPH radical scavenging method. Results indicated significant antioxidant activity, suggesting that this compound may help mitigate oxidative stress in biological systems .
  • Cell Proliferation Assays : In vitro studies have assessed the effects of this compound on various human carcinoma cell lines (A-431, A-549, MDA-MB-468). The results demonstrated that it could inhibit cell proliferation, indicating potential antitumor activity .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
Ethyl N-[ethoxy(oxo)acetyl]glycinateC8H13NO4Similar ester structure; potential use in drug synthesis.
Ethyl 2-[benzyl-(2-ethoxy-2-oxoethyl)amino]acetateC15H21NO4Contains a benzyl group; may exhibit different biological activities due to structural differences.
Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetateC9H17N3O5Carbamate derivative; potentially different reactivity profiles due to additional functional groups.

Q & A

Q. What are the common synthetic routes for Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride, and what intermediates are critical?

Answer: The compound is typically synthesized via a multi-step route starting with ethyl iminodiacetate (I). A key intermediate, ethyl N-(2-ethoxycarbonylacetyl)iminodiacetate (III), is formed by reacting ethyl iminodiacetate with 2-ethoxycarbonylacetyl chloride (II) in the presence of triethylamine (TEA) in refluxing methylene chloride . Cyclization using sodium ethoxide in ethanol yields a pyrrolinone derivative, followed by isomerization and reduction steps. Critical intermediates include ethyl 4-hydroxy-3-(ethoxycarbonyl)-Δ³-pyrrolin-2-one-1-acetate (IV) and ethyl pyrrolidine-2,4-dione-1-acetate (V) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming structural integrity. For example, ¹H NMR in CDCl₃ can resolve ester protons (δ 4.1–4.3 ppm) and amine-related signals (δ 3.2–3.5 ppm) .
  • HPLC/GC-MS: Used for purity assessment and detecting by-products. Gradient elution with hexane/ethyl acetate (10:1 to 5:1) is effective for purification .
  • X-ray Crystallography: SHELXL or SHELXT can resolve crystal structures, particularly for verifying stereochemistry and hydrogen bonding patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

Answer:

  • By-Product Mitigation: Disproportionation products (e.g., bis-aryl methanones) may form during alkylation steps due to electron-rich aryl rings in acidic media. Using milder acids (e.g., p-toluenesulphonic acid) and non-polar solvents (e.g., 1,2-dichloroethane) reduces side reactions .
  • Catalyst Selection: TEA is preferred over stronger bases to avoid over-activation of intermediates. Reaction temperatures should be kept below 80°C to prevent thermal degradation .

Q. What strategies address regioselectivity challenges in alkylation or amidation steps?

Answer:

  • Steric Control: Bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) on amine functionalities direct electrophilic attacks to less hindered positions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites. For example, amidation at the 8-position of [1,2,4]triazolo[1,5-c]pyrimidine derivatives is favored in DMSO .

Q. How should discrepancies in reported spectral data or melting points be investigated?

Answer:

  • Cross-Validation: Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts. For example, ester proton signals may vary by 0.1–0.3 ppm .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can resolve polymorphic forms that cause melting point variations. Recrystallization in ethanol/water mixtures often yields the most stable polymorph .

Q. What advanced purification techniques improve yield and purity for hygroscopic or labile derivatives?

Answer:

  • Flash Chromatography: Use silica gel with ethyl acetate/hexane gradients (1:10 to 1:5) for polar intermediates. For hygroscopic compounds, anhydrous MgSO₄ is added to the mobile phase .
  • Crystallization: Slow evaporation from acetonitrile/water (9:1) at 4°C enhances crystal lattice formation, reducing amorphous by-products .

Data Contradiction Analysis

Q. How can conflicting biological activity data for derivatives be resolved?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify functional groups (e.g., ester vs. amide) and evaluate activity against A₃ adenosine receptors. For example, 8-position substitutions on [1,2,4]triazolo[1,5-c]pyrimidines significantly alter receptor selectivity .
  • Computational Modeling: Density Functional Theory (DFT) calculations predict electron density distribution at reactive sites, explaining variability in biological assays .

Q. What mechanistic insights explain unexpected ring-opening reactions in oxetane-containing analogs?

Answer:

  • Ring Strain Analysis: The oxetane ring’s 90° bond angles create ~20 kcal/mol strain, making it susceptible to nucleophilic attack. Kinetic studies using LiAlH₄ or NaBH₄ reveal preference for axial vs. equatorial ring-opening pathways .
  • pH-Dependent Reactivity: Under acidic conditions, protonation of the oxetane oxygen accelerates ring-opening, while basic conditions favor ester hydrolysis .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Intermediate III Synthesis

ParameterOptimal ValueReference
SolventMethylene chloride
CatalystTriethylamine (TEA)
TemperatureReflux (~40°C)
Reaction Time6–8 hours

Q. Table 2: Common By-Products and Mitigation Strategies

By-ProductMitigation ApproachReference
Bis-aryl methanoneUse non-polar solvents
Disproportionation productsLower reaction temperature
Amorphous solidsRecrystallization in acetonitrile/water

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